molecular formula C16H13N3O B12950856 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 58018-47-6

5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12950856
CAS No.: 58018-47-6
M. Wt: 263.29 g/mol
InChI Key: RDTPLASPNZYWOF-UHFFFAOYSA-N
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Description

5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one: is a heterocyclic compound that features an imidazolone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both aniline and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of aniline with a suitable precursor that contains the imidazolone core. One common method is the reaction of aniline with 3-phenyl-3,5-dihydro-4H-imidazol-4-one under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Uniqueness: 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific imidazolone core structure combined with aniline and phenyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

58018-47-6

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-phenyl-5-(phenyliminomethyl)imidazol-4-ol

InChI

InChI=1S/C16H13N3O/c20-16-15(11-17-13-7-3-1-4-8-13)18-12-19(16)14-9-5-2-6-10-14/h1-12,20H

InChI Key

RDTPLASPNZYWOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(N(C=N2)C3=CC=CC=C3)O

Origin of Product

United States

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